(2E)-N-(2-methylquinolin-8-yl)-3-phenylprop-2-enamide
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Overview
Description
(2E)-N-(2-methylquinolin-8-yl)-3-phenylprop-2-enamide is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system substituted with a methyl group at the 2-position and an amide linkage to a phenylprop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(2-methylquinolin-8-yl)-3-phenylprop-2-enamide typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Methylation: The quinoline ring is then methylated at the 2-position using methyl iodide and a base such as potassium carbonate.
Amide Formation: The final step involves the formation of the amide linkage by reacting the 2-methylquinoline with 3-phenylprop-2-enoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(2-methylquinolin-8-yl)-3-phenylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.
Reduction: Reduction of the compound can be achieved using hydrogen gas and a palladium catalyst to yield the corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst under mild conditions.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications in treating infectious diseases and cancer.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of (2E)-N-(2-methylquinolin-8-yl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of key biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, thereby exerting its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a similar ring structure but lacking the amide linkage and phenylprop-2-enamide moiety.
2-Methylquinoline: Similar to (2E)-N-(2-methylquinolin-8-yl)-3-phenylprop-2-enamide but without the amide linkage.
3-Phenylprop-2-enamide: Contains the phenylprop-2-enamide moiety but lacks the quinoline ring.
Uniqueness
This compound is unique due to its combined structural features of a quinoline ring, a methyl group at the 2-position, and an amide linkage to a phenylprop-2-enamide moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C19H16N2O |
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Molecular Weight |
288.3 g/mol |
IUPAC Name |
(E)-N-(2-methylquinolin-8-yl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C19H16N2O/c1-14-10-12-16-8-5-9-17(19(16)20-14)21-18(22)13-11-15-6-3-2-4-7-15/h2-13H,1H3,(H,21,22)/b13-11+ |
InChI Key |
SGYKDQQQXZKXDW-ACCUITESSA-N |
Isomeric SMILES |
CC1=NC2=C(C=CC=C2NC(=O)/C=C/C3=CC=CC=C3)C=C1 |
Canonical SMILES |
CC1=NC2=C(C=CC=C2NC(=O)C=CC3=CC=CC=C3)C=C1 |
Origin of Product |
United States |
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